molecular formula C6H12N2 B3230167 (R)-5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-11-2

(R)-5-Azaspiro[2.4]heptan-7-amine

Cat. No.: B3230167
CAS No.: 129306-11-2
M. Wt: 112.17 g/mol
InChI Key: VBTBUCYRQSUCCE-YFKPBYRVSA-N
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Description

(R)-5-Azaspiro[2.4]heptan-7-amine is a heterocyclic compound distinguished by its spirocyclic framework that incorporates a nitrogen atom. This structure has become a focal point in medicinal chemistry due to its potential as a scaffold for various therapeutic agents. The specific stereochemistry of the (R)-enantiomer makes it a crucial component in the development of selective enzyme inhibitors.

The defining characteristic of this compound is its spirocyclic nature, where a cyclopropane (B1198618) ring and a pyrrolidine (B122466) ring share a single carbon atom. This spiro junction imparts significant conformational rigidity to the molecule. The planes of the two rings are perpendicular to each other, creating a distinct three-dimensional shape. researchgate.net

The "azaspiro" designation indicates the presence of a nitrogen atom within the spirocyclic system, specifically at the 5-position of the heptane (B126788) framework. The amine group at the 7-position provides a key functional handle for further chemical modifications. The chirality of the molecule arises from the stereocenter at the 7-position, with the (R)-configuration specifying a particular spatial arrangement of the amine group. This defined stereochemistry is critical for achieving selective interactions with chiral biological targets like enzymes.

Table 1: Key Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂N₂ nih.gov
Molecular Weight 112.17 g/mol molport.com
CAS Number 129306-11-2 bldpharm.com
Chirality (R)-enantiomer nih.gov
Core Structure Azaspiro[2.4]heptane

Spirocyclic scaffolds are highly valued in drug design as they allow for the precise tuning of a molecule's conformational and physicochemical properties. nih.gov Their inherent three-dimensionality enables more effective exploration of the chemical space compared to traditional flat aromatic compounds, facilitating significant interactions with the three-dimensional binding sites of biological targets. tandfonline.com The rigidity of spirocyclic systems, particularly those composed of smaller rings, results in a limited number of well-defined conformations, which is advantageous for structure-based drug design. tandfonline.com

Spirocyclic amines, in particular, have become sought-after building blocks. The presence of the amine group provides a versatile point for diversification and the introduction of various functional groups through parallel synthesis, allowing for the creation of extensive compound libraries for biological screening. nih.gov The high sp³ carbon content of these scaffolds is another desirable feature, contributing to their three-dimensional character. nih.gov

The specific structure of this compound, with its defined stereochemistry and reactive amine functionality, makes it an exemplary chiral building block. Its use allows chemists to construct complex molecules with a high degree of spatial control. This is particularly important in medicinal chemistry, where the precise orientation of functional groups can dramatically influence a compound's biological activity and selectivity. The development of synthetic methods to produce such chiral building blocks, like the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, has been crucial for advancing their application in creating novel therapeutics. nih.gov

The growing interest in spirocyclic modules, including those containing four-membered rings, highlights a trend towards exploring novel three-dimensional chemical spaces. sigmaaldrich.com These building blocks provide access to innovative scaffolds and underexplored regions in medicinal chemistry, with the potential to improve physicochemical properties like aqueous solubility and metabolic stability. tandfonline.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-5-azaspiro[2.4]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBUCYRQSUCCE-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 5 Azaspiro 2.4 Heptan 7 Amine

Enantioselective Synthesis Strategies for Azaspiro[2.4]heptane Cores

The construction of the chiral azaspiro[2.4]heptane core is the cornerstone of any synthesis of (R)-5-Azaspiro[2.4]heptan-7-amine. The development of enantioselective methods is paramount to avoid tedious and often low-yielding classical resolutions of racemic mixtures.

Asymmetric Hydrogenation of Substituted Cyclopropane (B1198618) Carboxylates for Spirocyclic Precursors

A highly effective strategy for the enantioselective synthesis of the 5-azaspiro[2.4]heptane core involves the asymmetric hydrogenation of suitably functionalized cyclopropane carboxylates. This approach has been successfully applied to the synthesis of the (S)-enantiomer, and the methodology is directly adaptable for the preparation of the (R)-enantiomer by selecting the appropriate catalyst enantiomer.

In a key study, the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates was achieved with high enantioselectivity. rsc.org The use of a Ruthenium-based catalyst, specifically [RuCl(benzene)(S)-SunPhos]Cl, was instrumental in achieving high enantiomeric excesses (ee) of up to 98.7%. rsc.org This reaction provides a direct route to a key intermediate, which can then be further elaborated to the final this compound. The "SunPhos" ligand is a chiral bisphosphine ligand that coordinates to the ruthenium center, creating a chiral environment that directs the hydrogenation to one face of the substrate.

CatalystSubstrateEnantiomeric Excess (ee)Reference
[RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropane carboxylatesup to 98.7% rsc.org

This table illustrates the high efficiency of the asymmetric hydrogenation approach.

Catalytic Approaches Utilizing Chinchonidine-Derived Catalysts in Spirocyclic Amine Formation

Phase-transfer catalysis employing chiral catalysts derived from Cinchona alkaloids, such as chinchonidine, has emerged as a powerful tool for the enantioselective synthesis of complex organic molecules. This methodology has been successfully applied to the synthesis of precursors for spirocyclic amines.

A notable application involves the enantioselective preparation of the (S)-4-methyleneproline scaffold, a versatile starting material for various spirocyclic compounds. chemrxiv.org The key step is a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. chemrxiv.org This method allows for the construction of the spirocyclic core with good control over the stereochemistry. The transformation of the resulting tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related analogue, highlights the utility of this approach. chemrxiv.org By modifying the starting materials and the specific Cinchona alkaloid catalyst, this methodology can be adapted for the synthesis of the desired this compound.

Catalyst TypeReactionKey FeatureReference
Chinchonidine-derivedOne-pot double allylic alkylationPhase-transfer catalysis chemrxiv.org

This table summarizes the key aspects of using Chinchonidine-derived catalysts.

Cycloaddition and Ring Expansion/Contraction Methodologies

Cycloaddition reactions and ring expansion/contraction strategies offer alternative and often elegant routes to the 5-azaspiro[2.4]heptane framework. These methods can provide rapid access to the core structure from simpler starting materials.

A direct and facile synthesis of highly functionalized 5-aza-spiro[2.4]heptanes has been developed via a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (B1210297). rsc.org This method allows for the stereoselective construction of the spirocyclic motif in a single step. The use of a chiral catalyst ensures the enantioselectivity of the cycloaddition, providing a direct entry to the desired enantiomer of the spirocyclic core.

Ring expansion and contraction reactions represent another class of powerful transformations for the synthesis of cyclic systems. wikipedia.orgencyclopedia.pub For instance, the Demyanov ring contraction and expansion involves the diazotization of aminocyclobutanes, leading to rearranged carbocation intermediates that can form cyclopropylmethyl systems. wikipedia.org While not directly reported for this compound, such strategies could be envisioned starting from a larger heterocyclic precursor. The Wolff rearrangement of cyclic α-diazoketones is another well-established ring contraction method that could be adapted for the synthesis of the cyclopropane portion of the spirocycle. ntu.ac.uk

Stereoselective Ring-Forming Reactions Incorporating Spiro[2.4]heptane Architectures

The stereoselective formation of the pyrrolidine (B122466) ring onto a pre-existing cyclopropane unit is a critical step in many synthetic approaches to this compound.

The aforementioned 1,3-dipolar cycloaddition of an azomethine ylide with a cyclopropylidene acetate is a prime example of a stereoselective ring-forming reaction that directly assembles the 5-azaspiro[2.4]heptane core. rsc.org The stereochemical outcome of this reaction is controlled by the chiral catalyst, which dictates the facial selectivity of the cycloaddition.

Another relevant approach is the enantioselective alkylation of a glycine-derived imine with an allylic dibromide under phase-transfer conditions, catalyzed by a chinchonidine derivative. mdpi.com This reaction sets the stereocenter of the proline analogue, which can then be converted to the spirocyclic system. mdpi.com The careful choice of reaction conditions, including temperature and base, is crucial for achieving high yield and enantioselectivity. mdpi.com

Preparation of Key Stereoisomers and Chiral Auxiliaries for Spiroamine Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereoselective formation of the desired product, and is then removed.

In the context of synthesizing this compound, a chiral auxiliary could be employed to direct the formation of the chiral center at the 7-position. For instance, a chiral auxiliary could be attached to a precursor molecule, followed by a diastereoselective reaction to install the amine group. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target compound.

The asymmetric synthesis of α-branched amines is a closely related field that provides valuable insights. acs.org Rhodium-catalyzed C-H bond functionalization has emerged as a powerful method for the synthesis of such amines with high diastereoselectivity. acs.org Furthermore, nickel-catalyzed enantioconvergent substitution reactions offer a versatile approach to chiral dialkyl carbinamines. nih.gov These advanced catalytic methods could be adapted for the stereoselective synthesis of the amine portion of this compound.

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. A patent for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives highlights several important considerations for process development. google.com These include strategies for increasing product yield and reducing the number of process steps for intermediate and large-scale production. google.com

Key aspects of process optimization include:

Catalyst Loading and Recovery: Minimizing the amount of expensive transition metal catalysts and developing efficient methods for their recovery and reuse are crucial for economic viability.

Solvent Selection: Choosing environmentally friendly and easily recyclable solvents is a key consideration in green chemistry.

Reaction Concentration and Temperature Control: Operating at higher concentrations can improve throughput, but requires careful management of heat transfer, especially in exothermic reactions.

Purification Methods: Developing robust and scalable purification methods, such as crystallization-induced dynamic resolution or chromatography, is essential for obtaining the final product with high purity.

Safety Assessment: A thorough evaluation of the potential hazards associated with all reagents, intermediates, and reaction conditions is mandatory for safe scale-up.

A case study on the process development and scale-up of a different pharmaceutical, AZD7545, demonstrates the successful implementation of a combined chemical and biocatalytic route to produce kilogram quantities of the target molecule with high purity and enantiomeric excess. researchgate.net Similar integrated approaches could be highly beneficial for the large-scale production of this compound.

Derivatization and Functionalization of the R 5 Azaspiro 2.4 Heptan 7 Amine Core

Selective Protection and Deprotection Strategies for Amine Functionalities

The (R)-5-azaspiro[2.4]heptan-7-amine molecule contains two distinct amine groups: a secondary amine within the pyrrolidine (B122466) ring (at the 5-position) and a primary amine on the cyclopropane (B1198618) ring (at the 7-position). This structural feature necessitates the use of orthogonal protecting group strategies to achieve selective functionalization at either amine.

A common and effective protecting group for the secondary amine at the 5-position is the tert-butoxycarbonyl (Boc) group. mdpi.com The introduction of the Boc group is typically achieved by reacting the azaspiroheptane with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. mdpi.com

For the primary amine at the 7-position, various protecting groups can be employed. The selection of the protecting group often depends on the subsequent reaction steps and the desired deprotection conditions.

Another strategy involves the use of a benzyl (B1604629) (Bn) group to protect the secondary amine. bldpharm.com This can be introduced via reductive amination or by reaction with a benzyl halide. Deprotection of the benzyl group is typically accomplished through hydrogenolysis, using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. bldpharm.com

The strategic use of these protecting groups allows for the sequential modification of the two amine centers. For instance, the secondary amine can be protected with a Boc group, allowing for reactions to be carried out on the free primary amine. Subsequently, the Boc group can be removed, and the secondary amine can be functionalized.

Table 1: Common Protecting Groups for this compound and their Deprotection Conditions

Protected Amine Protecting Group Reagents for Protection Reagents for Deprotection Reference
Secondary Amine (5-position) tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate ((Boc)₂O) Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) mdpi.com
Secondary Amine (5-position) Benzyl (Bn) Benzyl bromide, Triethylamine H₂, Palladium on carbon (Pd/C) bldpharm.combldpharm.com

Regioselective and Stereoselective Functionalization of the Spirocyclic System

The rigid, spirocyclic nature of the this compound core imposes significant conformational constraints, which can be exploited to achieve high levels of regioselectivity and stereoselectivity in its functionalization.

A key aspect of functionalizing this scaffold is the stereocontrolled synthesis of the core itself. One approach involves the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate using a chiral ruthenium catalyst, which can yield the (S)-enantiomer with high enantiomeric excess (up to 98.7% ee). nih.gov This enantiomerically pure intermediate is crucial for the synthesis of specific stereoisomers of the final compounds. nih.gov

The cyclopropanation of 4-methylene proline derivatives is another important method for constructing the spirocyclic system. mdpi.com While direct cyclopropanation with Simmons-Smith reagents can lead to complex mixtures, alternative methods like the addition of dibromocarbene followed by debromination have shown better results. mdpi.com

Once the spirocyclic core is formed, further functionalization can be directed by the existing stereochemistry. For example, in the synthesis of Janus kinase (JAK) inhibitors, the (R)-configuration of the 7-amino group is essential for the desired biological activity. nih.gov The introduction of substituents at the 5-position and the 7-position can be achieved with high stereochemical fidelity, preserving the (R)-configuration at the 7-position.

Introduction of Diverse Substituents on the Azaspiro[2.4]heptane Scaffold

The two amine functionalities of the this compound core serve as versatile handles for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

Acylation reactions are commonly employed to introduce substituents at both the 5- and 7-positions. For instance, in the development of JAK1-selective inhibitors, the secondary amine at the 5-position was acylated with 3-oxopropanenitrile (B1221605) to yield (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile. nih.govresearchgate.net This modification was found to be critical for achieving high potency and selectivity for JAK1 over JAK2. nih.govresearchgate.net

The primary amine at the 7-position can be readily alkylated or arylated. For example, it can be reacted with 7H-pyrrolo[2,3-d]pyrimidines to introduce a key pharmacophore for JAK inhibition. nih.gov

The following table provides examples of derivatives of this compound with diverse substituents, highlighting the versatility of this scaffold in medicinal chemistry.

Table 2: Examples of Derivatized this compound

Derivative Name Substituent at 5-position Substituent at 7-position Therapeutic Target/Application Reference
(R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine H Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl) Janus kinase 1 (JAK1) inhibitor nih.gov
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile 3-Oxopropanenitrile Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl) Janus kinase 1 (JAK1) inhibitor nih.govresearchgate.net
(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine Benzyl H Synthetic intermediate bldpharm.com

Applications of R 5 Azaspiro 2.4 Heptan 7 Amine As a Chiral Scaffold in Organic Synthesis

Scaffold Design and Optimization in Medicinal Chemistry Research

The conformationally restricted nature of the (R)-5-Azaspiro[2.4]heptan-7-amine scaffold makes it an attractive component in the design and optimization of new therapeutic agents. By incorporating this spirocycle, medicinal chemists can enhance key properties of a drug candidate, such as its three-dimensionality, which can lead to improved binding affinity and selectivity for its target. bldpharm.com

Synthesis of Spirocyclic Scaffolds for Antiviral Research (e.g., HCV NS5A Inhibitor Precursors)

This compound and its derivatives are key intermediates in the synthesis of potent antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). mdpi.comgoogle.com NS5A inhibitors are a class of direct-acting antiviral agents with powerful anti-HCV activity. nih.gov The spirocyclic core provided by the azaspiroheptane is a critical structural element in drugs like Ledipasvir, a highly effective NS5A inhibitor. mdpi.com The synthesis of these complex antiviral molecules often involves the use of protected forms of this compound, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, to build the final drug structure. mdpi.comgoogle.com Research has focused on developing efficient synthetic routes to these spirocyclic building blocks to support the development of new and improved HCV therapies. mdpi.comnih.govnih.gov

Table 1: this compound in Antiviral Research

Compound/Target Application/Significance Key Findings
Ledipasvir (HCV NS5A Inhibitor) Treatment of Hepatitis C virus infections. The spirocyclic moiety derived from this compound is a crucial component for its high potency. mdpi.com
HCV NS5A Inhibitor Precursors Serve as foundational molecules for the synthesis of various NS5A inhibitors. Efficient, enantioselective synthesis methods for these precursors are critical for drug development. mdpi.comgoogle.com
Spirocyclic Thiopyrimidinones Investigated for antiviral activity against human coronavirus 229E (HCoV-229E). Showed varying degrees of antiviral activity with minimal cytotoxicity. nih.gov

Construction of Azaspiro[2.4]heptane-based Antibacterial Scaffolds (e.g., Quinolone and Gyrase Inhibitor Analogues)

The this compound scaffold has been incorporated into the C-7 position of quinolone antibiotics to create novel antibacterial agents. nih.gov Quinolones are a major class of antibiotics that target bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov By modifying the quinolone structure with the azaspiro[2.4]heptane moiety, researchers have developed compounds with potent activity against a range of respiratory pathogens, including drug-resistant strains. nih.gov For instance, a novel quinolone derivative incorporating a methylated azaspiro[2.4]heptane at the C-7 position exhibited strong in vitro activity against various Gram-positive and Gram-negative bacteria, as well as atypical pathogens. nih.gov The stereochemistry of the spirocyclic component was found to be crucial for the antibacterial efficacy of these compounds. nih.gov

Table 2: this compound in Antibacterial Research

Compound Class Target/Application Key Findings
Quinolone Analogues Bacterial DNA Gyrase / Treatment of respiratory tract infections Introduction of the azaspiro[2.4]heptane moiety at the C-7 position led to potent antibacterial activity against a broad spectrum of pathogens, including multidrug-resistant strains. nih.gov

Design of Kinase Inhibitor Scaffolds Featuring the (R)-Azaspiro[2.4]heptan-7-amine Moiety (e.g., JAK1-Selective Inhibitors)

The unique structural features of this compound make it a valuable scaffold for designing selective kinase inhibitors, particularly for the Janus kinase (JAK) family. researchgate.netnih.gov Selective inhibition of JAK1 is a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis. researchgate.netnih.gov Researchers have designed and synthesized potent and selective JAK1 inhibitors by combining the this compound core with other pharmacophoric elements. researchgate.netnih.gov For example, a compound identified as (R)-6c, which incorporates this spirocyclic amine, demonstrated a high degree of selectivity for JAK1 over JAK2, another member of the JAK family. researchgate.netnih.gov The chirality of the azaspiroheptane moiety was shown to be critical, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.

Table 3: this compound in Kinase Inhibitor Research

Compound/Target Application/Significance Key Findings
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [(R)-6c] Selective JAK1 inhibitor for potential treatment of autoimmune diseases. Exhibited an IC50 of 8.5 nM for JAK1 with 48-fold selectivity over JAK2. The (R)-enantiomer was 93-fold more potent than the (S)-enantiomer. researchgate.netnih.gov

Exploration of Novel Biologically Relevant Molecular Scaffolds Incorporating this compound

The versatility of this compound extends beyond the aforementioned applications, with ongoing research exploring its incorporation into a variety of other biologically relevant scaffolds. nih.govresearchgate.net Its unique spirocyclic nature offers a starting point for creating diverse molecular architectures with potential applications in various therapeutic areas. The rigid framework of the azaspiroheptane can be functionalized in multiple ways, allowing for the generation of libraries of novel compounds for biological screening. nih.gov This exploration is driven by the understanding that the introduction of such a constrained, three-dimensional element can lead to improved pharmacological properties.

Integration into High-Throughput Synthesis of Chemical Libraries for Drug Discovery

The amenability of this compound and its derivatives to various chemical transformations makes it a suitable building block for high-throughput synthesis. This process allows for the rapid generation of large and diverse chemical libraries, which are essential for modern drug discovery. nih.gov By systematically modifying the azaspiroheptane core with different substituents, researchers can create a vast array of compounds for screening against various biological targets. This approach accelerates the identification of "hit" compounds, which can then be further optimized into lead candidates for new drug development. mdpi.com The availability of synthetic methods to produce this compound and its protected forms in sufficient quantities is crucial for its successful integration into these high-throughput workflows. nih.gov

Computational and Theoretical Investigations of R 5 Azaspiro 2.4 Heptan 7 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For spirocyclic systems like (R)-5-azaspiro[2.4]heptan-7-amine, DFT calculations can provide insights into molecular geometry, spectral characteristics, and the distribution of electrons.

For instance, studies on related spiro compounds have utilized DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to compute and compare spectral data (FT-IR and UV-Vis) with experimental results. researchgate.net Such analyses also allow for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) surface analysis, another quantum chemical tool, can identify the nucleophilic and electrophilic sites within a molecule, which is crucial for predicting how it will interact with other molecules. researchgate.net This information is vital for understanding reaction mechanisms and designing new synthetic routes.

Table 1: Representative Quantum Chemical Calculation Applications

Computational Method Application Insights Gained
Density Functional Theory (DFT) Electronic structure analysis HOMO-LUMO energy gap, molecular stability
B3LYP/6-31G(d,p) Spectral analysis Comparison of computed vs. experimental FT-IR and UV-Vis spectra

Conformational Analysis and Molecular Dynamics Simulations of Spirocyclic Systems

The conformational rigidity of the azaspiro[2.4]heptane scaffold is a key feature that makes it an attractive component in drug design. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible three-dimensional arrangements of a molecule and its dynamic behavior over time.

For flexible molecules, identifying the bioactive conformation is a critical step in understanding their biological activity. nih.gov While the azaspiro[2.4]heptane core is relatively rigid, its derivatives can possess flexible side chains. MD simulations can help to understand the conformational preferences of these derivatives and how they might interact with a biological target.

Integrated computational approaches that combine molecular docking with MD simulations are increasingly being used to study the stability of ligand-receptor complexes. physchemres.org These simulations can reveal how a molecule like an this compound derivative binds to its target protein and the stability of this interaction over a period of time. physchemres.org

Ligand-Based and Receptor-Based Drug Design Studies Involving the Azaspiro[2.4]heptane Scaffold (e.g., 3D-QSAR, Molecular Docking)

Both ligand-based and receptor-based drug design strategies are employed to discover and optimize new drug candidates featuring the azaspiro[2.4]heptane scaffold.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are invaluable. nih.gov

3D-QSAR: This method establishes a correlation between the 3D properties of a series of molecules and their biological activity. mdpi.com By building models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can identify the key steric and electrostatic features that are important for a molecule's activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.comdovepress.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond acceptors, hydrophobic groups) necessary for biological activity. dovepress.com This model serves as a template for virtual screening of large compound databases to identify new potential drug candidates. researchgate.net

Receptor-Based Drug Design: When the 3D structure of the target protein is available, receptor-based methods like molecular docking are used.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com It allows for the visualization of how a molecule, such as a derivative of this compound, fits into the active site of a protein and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comdovepress.com Docking studies are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. physchemres.org

The azaspiro[2.4]heptane scaffold has been incorporated into molecules targeting various biological entities, including Janus Kinase 1 (JAK1) and bacterial DNA gyrase. For instance, derivatives of this scaffold have been investigated as potential inhibitors of FGFR1, a target in cancer therapy. researchgate.net In such studies, a combination of ligand-based (3D-QSAR, pharmacophore modeling) and receptor-based (molecular docking) approaches is often used to identify and optimize novel inhibitors. researchgate.net

Table 2: Drug Design Methodologies and Their Applications

Design Approach Method Primary Use Example Application
Ligand-Based 3D-QSAR Optimizing lead compounds Developing models to predict the analgesic activity of NMDA receptor antagonists mdpi.com
Ligand-Based Pharmacophore Modeling Identifying new hits from databases Generating a pharmacophore for p38-α MAPK inhibitors to guide virtual screening dovepress.com

Future Perspectives and Emerging Research Avenues for R 5 Azaspiro 2.4 Heptan 7 Amine

Development of Novel and Sustainable Synthetic Methodologies

The efficient and stereoselective synthesis of (R)-5-azaspiro[2.4]heptan-7-amine is paramount for its broader application. While classical synthetic routes exist, future research is geared towards developing more sustainable, efficient, and scalable methods.

One of the most promising frontiers is the application of biocatalysis . A recent breakthrough demonstrated a stereodivergent enzymatic platform for the cyclopropanation of unsaturated N-heterocycles to produce various azaspiroalkanes. acs.org This method, utilizing engineered protoglobin-based enzymes, achieves high yields and exceptional stereoselectivity, offering a green and scalable route to chiral spirocycles. acs.org The development of specific enzymes tailored for the synthesis of the (R)-enantiomer of 5-azaspiro[2.4]heptan-7-amine could revolutionize its production, moving away from costly and resource-intensive chiral chromatography separations. acs.org

Flow chemistry represents another key area for development. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and the ability to telescope reaction steps, thereby reducing waste and production time. nih.govnih.gov The synthesis of complex pharmaceutical ingredients and their building blocks has been successfully demonstrated using flow reactors. nih.govyoutube.com Applying this technology to the synthesis of this compound could enable on-demand, scalable production with high purity. youtube.com

Furthermore, the development of novel catalytic systems continues to be a major research avenue. For instance, rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade reactions have been shown to be highly effective in creating seven-membered azaspiro compounds, highlighting the power of transition metal catalysis in constructing complex spirocyclic architectures. nih.gov Future work will likely focus on adapting such catalytic cascades to efficiently produce the specific 5-azaspiro[2.4]heptane core.

Synthetic Methodology Key Advantages Potential for this compound
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgnih.govDirect, enantiopure synthesis of the (R)-isomer, avoiding chiral separation. acs.org
Flow Chemistry Improved safety, scalability, process control, and reduced waste. nih.govnih.govEfficient, on-demand manufacturing for industrial applications. youtube.com
Advanced Metal Catalysis High efficiency in constructing complex cyclic systems. nih.govNovel and efficient routes to the azaspiro[2.4]heptane scaffold.

Expanded Applications in Catalysis and Materials Science

While primarily explored in medicinal chemistry, the distinct structural features of this compound suggest significant potential in other fields, particularly asymmetric catalysis and materials science.

In asymmetric catalysis , the compound's inherent chirality and rigid conformation make it an excellent candidate for development as a chiral ligand or an organocatalyst. The nitrogen atoms can act as coordination sites for metal centers, creating a well-defined chiral environment to influence the stereochemical outcome of a reaction. The development of such catalysts is a burgeoning area of research, with the potential to enable highly selective synthetic transformations. nih.gov The predictable geometry of the spirocycle can lead to catalysts with superior performance in reactions such as asymmetric hydrogenations, additions, and cycloadditions.

The application of this compound in materials science is a more nascent but equally promising field. The rigidity and three-dimensionality of the spirocyclic scaffold can be exploited to create novel polymers and materials with unique properties. nih.gov For instance, incorporating this motif into a polymer backbone could lead to materials with enhanced thermal stability, specific optical properties, or defined porous structures. The amine functionality also provides a handle for further chemical modification, allowing for the creation of functional materials for applications in separation technologies, sensing, or as specialized coatings.

Potential Application Area Enabling Structural Features Future Research Focus
Asymmetric Catalysis Inherent chirality, rigid scaffold, coordination sites (N atoms). nih.govDesign of novel chiral ligands and organocatalysts for selective synthesis.
Materials Science 3D rigidity, defined geometry, functional handles for polymerization. nih.govIncorporation into polymers to create materials with novel thermal or optical properties.

Advanced Scaffold Engineering for Precision Molecular Design

The most immediate and impactful future for this compound lies in its continued and expanded use as a scaffold in medicinal chemistry. The concept of "escaping from flatland" – moving from two-dimensional aromatic rings to three-dimensional saturated scaffolds – is a guiding principle in modern drug discovery to improve physicochemical and pharmacological properties. univ.kiev.ua

Azaspirocycles, such as this compound, are increasingly recognized as valuable building blocks because they enhance key drug-like properties, including potency, metabolic stability, and aqueous solubility. researchgate.net The rigid nature of the spirocyclic system reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. acs.org

One key strategy is the use of azaspiroheptanes as bioisosteres for more common cyclic amines like piperidine (B6355638) and morpholine (B109124). univ.kiev.uanih.gov Replacing these common rings with a spirocyclic motif can lead to significant improvements in a drug candidate's profile. For example, the introduction of a spirocyclic center has been shown to lower lipophilicity (logD) in many cases. nih.gov

The well-defined three-dimensional structure of this compound provides predictable "exit vectors" for substituents. This allows for precise spatial arrangement of functional groups to optimize interactions with a target protein. researchgate.net This feature is particularly valuable in structure-based drug design and fragment-based screening. A notable current application is its role as a core structure in the development of selective Janus kinase 1 (JAK1) inhibitors.

Future research will undoubtedly focus on further exploring the chemical space around this scaffold, creating libraries of derivatives with diverse substitutions to probe a wide range of biological targets. Advanced computational methods will play a crucial role in designing new analogs with tailored properties for specific therapeutic applications, from oncology to infectious diseases.

Scaffold Engineering Strategy Impact on Drug Properties Example Application
Bioisosteric Replacement Improved metabolic stability, enhanced solubility, lower lipophilicity. univ.kiev.uaresearchgate.netnih.govReplacing piperidine or morpholine rings in known drug scaffolds.
Precision Vector Control Optimized binding to target proteins through precise substituent placement. researchgate.netDesign of highly selective enzyme inhibitors.
3D Scaffold Hopping Access to novel chemical space and intellectual property. univ.kiev.uaDevelopment of next-generation therapeutics, such as JAK1 inhibitors.

Q & A

Q. How does the spirocyclic structure of this compound influence its biological activity compared to non-spirocyclic analogs?

  • Methodology : Conduct comparative structure-activity relationship (SAR) studies using analogs with linear or non-spirocyclic backbones. For instance, in JAK1 inhibitor research, the spirocyclic motif was critical for selectivity (e.g., JAK1 IC50_{50} = 8.5 nM vs. JAK2 IC50_{50} = 408 nM). Use kinase profiling assays to quantify selectivity indices and molecular docking to analyze steric/electronic interactions within the ATP-binding pocket .

Q. What are the primary challenges in characterizing the stereochemistry of this compound?

  • Methodology : Use X-ray crystallography to resolve absolute configuration. If crystals are unavailable, employ vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations. Cross-validate with chiral derivatization agents (e.g., Mosher’s acid) in 1H^1 \text{H} NMR .

Advanced Research Questions

Q. How can researchers address contradictory data in the compound’s inhibitory activity across different kinase assays?

  • Methodology : Standardize assay conditions (e.g., ATP concentration, buffer pH) and validate using orthogonal methods (e.g., biochemical vs. cellular assays). For example, discrepancies in JAK1/JAK2 selectivity may arise from differences in cell permeability or off-target effects. Use isoform-specific substrate peptides and counter-screen against unrelated kinases (e.g., EGFR, Src) to confirm specificity .

Q. What computational strategies are effective for predicting the metabolic stability of this compound derivatives?

  • Methodology : Combine in silico tools like ADMET Predictor™ or Schrödinger’s QikProp with experimental microsomal stability assays. Focus on cytochrome P450 (CYP) metabolism hotspots, such as the spirocyclic nitrogen or methyl groups. For lead optimization, introduce deuterium at metabolically labile positions or use prodrug strategies to enhance half-life .

Q. How should researchers design in vivo studies to evaluate the compound’s efficacy in autoimmune disease models?

  • Methodology : Use collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) murine models. Administer this compound derivatives orally or intravenously, monitoring plasma exposure via LC-MS/MS. Assess efficacy through clinical scoring (e.g., paw swelling) and biomarkers (e.g., IL-6, TNF-α levels). Compare pharmacokinetic parameters (AUC, t1/2t_{1/2}) between species to extrapolate human dosing .

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?

  • Methodology : Fit data to a four-parameter logistic model using nonlinear regression (e.g., GraphPad Prism). Calculate IC50_{50} values with 95% confidence intervals and apply ANOVA for group comparisons. For high variability, use bootstrapping or Bayesian hierarchical models. Report R2R^2 values and residual plots to validate model assumptions .

Data Interpretation and Reproducibility

Q. What are the critical spectral benchmarks for confirming the identity of this compound?

  • Key Data :
  • NMR : 1H^1 \text{H} signals at δ 2.8–3.2 ppm (spirocyclic NH), δ 1.5–2.1 ppm (methylene protons).
  • HRMS : Exact mass = [M+H]+^+ 127.0997 (C6_6H11_{11}N2_2).
  • IR : Stretching vibrations at 3300 cm1^{-1} (N-H) and 1600 cm1^{-1} (C-N) .

Q. How can researchers resolve discrepancies in selectivity indices reported for JAK1 vs. JAK2 inhibition?

  • Methodology : Re-evaluate kinase assay conditions (e.g., ATP concentration, enzyme lot variability). Use isoform-specific inhibitors (e.g., tofacitinib for JAK1) as controls. Perform thermal shift assays to measure binding affinity or surface plasmon resonance (SPR) to quantify kinetic parameters (KdK_d, kon/koffk_{on}/k_{off}) .

Q. What strategies mitigate batch-to-batch variability in the compound’s solubility during formulation studies?

  • Methodology : Pre-screen excipients (e.g., cyclodextrins, PEGs) via phase solubility studies. Use dynamic light scattering (DLS) to monitor particle size and polarized microscopy to detect crystallization. For low-solubility batches, employ amorphous solid dispersion or salt formation (e.g., hydrochloride salt) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.